N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine
Description
N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine is a complex organic compound with a unique structure that includes a phenyl group, a tetrahydroindazole ring, and a hydroxylamine moiety
Properties
IUPAC Name |
(NZ)-N-(3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-15-13(18-20)9-16(2,3)10-14(15)19(17-11)12-7-5-4-6-8-12/h4-8,20H,9-10H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXVVUPNVVXMR-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NO)CC(C2)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1/C(=N\O)/CC(C2)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of an appropriate hydrazine derivative with a ketone or aldehyde to form the indazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. For example, it may act as a radical scavenger, inhibiting enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair in bacteria . This inhibition can lead to antibacterial effects by preventing bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
O-Benzoylhydroxylamines: These compounds are also used in electrophilic amination reactions and have similar reactivity patterns.
N-[(4Z)-3,6,6-trimethyl-2-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine: Another hydroxylamine derivative with a different core structure but similar functional groups.
Uniqueness
N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine is unique due to its specific combination of a tetrahydroindazole ring and a hydroxylamine moiety, which imparts distinct chemical and biological properties.
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